molecular formula C17H23NO5 B12752896 Diethyl 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-3,4-quinolinedicarboxylate CAS No. 131929-08-3

Diethyl 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-3,4-quinolinedicarboxylate

Katalognummer: B12752896
CAS-Nummer: 131929-08-3
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: GQQOHOWPNUDDTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-3,4-quinolinedicarboxylate is a complex organic compound with a unique structure that includes a quinoline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-3,4-quinolinedicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-3,4-quinolinedicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

Diethyl 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-3,4-quinolinedicarboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action for Diethyl 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-3,4-quinolinedicarboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Diethyl 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-3,4-quinolinedicarboxylate include:

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique chemical and physical properties. These properties can make it more suitable for certain applications compared to its analogs .

Eigenschaften

CAS-Nummer

131929-08-3

Molekularformel

C17H23NO5

Molekulargewicht

321.4 g/mol

IUPAC-Name

diethyl 7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3,4-dicarboxylate

InChI

InChI=1S/C17H23NO5/c1-5-22-15(20)10-9-18-11-7-17(3,4)8-12(19)14(11)13(10)16(21)23-6-2/h9,13,18H,5-8H2,1-4H3

InChI-Schlüssel

GQQOHOWPNUDDTI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1C(=CNC2=C1C(=O)CC(C2)(C)C)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.